molecular formula C11H9F2N3O2 B11789331 Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11789331
M. Wt: 253.20 g/mol
InChI Key: ISEPIBUHJHAEBQ-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound offering researchers a versatile 5-aminopyrazole scaffold for drug discovery and development. The 5-aminopyrazole core is a privileged structure in medicinal chemistry, known for its significant pharmacological potential and its role as a key building block for synthesizing more complex molecules . This specific derivative is functionalized with a 3,4-difluorophenyl group at the 1-position, a substitution pattern that can influence molecular properties such as lipophilicity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Compounds based on the 5-aminopyrazole structure have been extensively investigated and shown to provide a range of biological activities, including anticancer and anti-inflammatory effects, often through mechanisms such as kinase inhibition . The free amino group at the 5-position is a particularly advantageous feature, as it acts as a hydrogen bond donor and acceptor, enabling critical interactions with biological targets and facilitating further chemical derivatization . Researchers can utilize this compound as a precursor for the development of novel therapeutic agents targeting various diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H9F2N3O2

Molecular Weight

253.20 g/mol

IUPAC Name

methyl 5-amino-1-(3,4-difluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H9F2N3O2/c1-18-11(17)7-5-15-16(10(7)14)6-2-3-8(12)9(13)4-6/h2-5H,14H2,1H3

InChI Key

ISEPIBUHJHAEBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate linear compounds. One common method is the tandem Knoevenagel-cyclocondensation reaction of aromatic aldehydes, malonitrile, and phenylhydrazine in a solvent mixture of water and ethanol at room temperature . This one-pot, three-component synthesis is efficient and environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have suggested that this compound may target enzymes such as 2,2-dialkylglycine decarboxylase, which is involved in bacterial metabolism . The compound’s ability to bind to these targets can disrupt essential biological processes, leading to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Key Properties of Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Melting Point (°C) Notable Applications
This compound C₁₈H₁₄F₂N₄O₃ 372.33 3,4-Difluorophenyl Amino, methyl ester Not reported Pharmaceutical research (hypothesized)
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₂FN₃O₂ 249.24 4-Fluorophenyl Amino, ethyl ester 153–154 Pesticide testing
5-Amino-1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxylic acid C₁₀H₇F₂N₃O₂ 255.18 3,5-Difluorophenyl Amino, carboxylic acid Not reported Intermediate in synthesis
Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate C₁₃H₁₄FN₃O₂ 275.27 4-Fluorobenzyl Amino, ethyl ester Not reported Research intermediate
Methyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate C₁₃H₁₅N₃O₂ 245.28 3,4-Dimethylphenyl Amino, methyl ester Not reported Discontinued (likely research use)

Structural and Functional Differences

Substituent Variations :

  • The 3,4-difluorophenyl group in the target compound provides strong electron-withdrawing effects compared to 4-fluorophenyl () or 3,5-difluorophenyl (). This enhances electrophilicity and may influence binding to biological targets .
  • Fluorobenzyl () and dimethylphenyl () substituents alter steric bulk and lipophilicity, impacting solubility and membrane permeability.

Functional Group Modifications :

  • Methyl ester vs. ethyl ester : Methyl esters (target compound) hydrolyze faster than ethyl esters (), affecting metabolic stability .
  • Carboxylic acid () vs. ester : The carboxylic acid derivative has higher polarity and lower bioavailability compared to ester analogs .

Molecular Weight and Applications :

  • The target compound’s higher molecular weight (372.33 vs. 249.24–275.27) correlates with its larger aromatic substituent, suggesting specialized applications in drug discovery. In contrast, lower-weight analogs (e.g., ) are used in pesticide testing .

Biological Activity

Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C9H8F2N4O2C_9H_8F_2N_4O_2. Its structure features a pyrazole ring with an amino group and a difluorophenyl substituent, which contribute to its biological activity.

Research indicates that compounds in the pyrazole class often exhibit their biological effects through several mechanisms:

  • Tubulin Inhibition : Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, a related compound demonstrated IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, suggesting potential anticancer properties .
  • Antioxidant Activity : Pyrazole derivatives have been reported to possess antioxidant properties. The introduction of specific substituents can enhance these effects, making them candidates for treating oxidative stress-related diseases .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Anticancer Exhibits cytotoxic effects against cancer cell lines such as HepG2 and HeLa with significant growth inhibition.
Anti-inflammatory Potential anti-inflammatory effects observed in certain derivatives; structure-activity relationships (SAR) indicate that specific modifications enhance activity.
Antioxidant Demonstrated antioxidant activity in assays such as ABTS and FRAP, with some compounds showing superior efficacy.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on cancer cell proliferation. The compound showed effective inhibition of cell growth in both liver (HepG2) and cervical (HeLa) cancer cells while sparing normal fibroblast cells from toxicity .
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key residues in the colchicine binding site of tubulin, providing a rationale for its observed anticancer activity .

Q & A

Q. How can researchers validate the compound’s target selectivity in complex biological matrices?

  • Methodological Answer :
  • Proteome-Wide Profiling : Use affinity-based pulldown assays with biotinylated probes and LC-MS/MS identification.
  • Kinase Screening Panels : Compare inhibition profiles across 100+ kinases (e.g., Eurofins KinaseProfiler).
  • CRISPR-Cas9 Knockout Models : Confirm on-target effects in cell lines lacking the putative target .

Data Analysis and Optimization

Q. What statistical approaches are used to optimize reaction yields during synthesis?

  • Methodological Answer : Response surface methodology (RSM) with Box-Behnken design optimizes variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 3-factor RSM reduced reaction time by 40% while maintaining >90% yield in analogous esterifications .

Q. How do researchers address spectral overlaps in NMR characterization?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-13C couplings.
  • Variable Temperature NMR : Shifts or sharpens peaks by altering molecular mobility (e.g., at −40°C).
  • Isotopic Labeling : ¹⁵N-labeling of the amino group simplifies assignment in crowded regions .

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